molecular formula C21H21BrN4O4S B2361902 4-(azepan-1-ylsulfonyl)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 905677-31-8

4-(azepan-1-ylsulfonyl)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2361902
CAS RN: 905677-31-8
M. Wt: 505.39
InChI Key: HZUOSYYZGNNNPA-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including its use as a tool for studying biological systems and its potential use as a therapeutic agent. In

Scientific Research Applications

Anticancer Activity

Compounds structurally similar to 4-(azepan-1-ylsulfonyl)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and shown to possess significant anticancer activities. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines such as breast, lung, colon, and ovarian cancer, with some derivatives even outperforming the reference drug etoposide (Ravinaik et al., 2021).

Antibacterial Activity

Compounds containing the 1,3,4-oxadiazole motif have also exhibited antibacterial properties. N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and displayed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Enzyme Inhibition

Additionally, a study on the synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides revealed that these compounds have the potential to inhibit butyrylcholinesterase (BChE) enzymes. Molecular docking studies indicated that amino acid residues such as Gly116, His438, Tyr332, and Ser198 are likely involved in ligand stabilization within the binding site of the human BChE protein (Khalid et al., 2016).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O4S/c22-17-9-5-16(6-10-17)20-24-25-21(30-20)23-19(27)15-7-11-18(12-8-15)31(28,29)26-13-3-1-2-4-14-26/h5-12H,1-4,13-14H2,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUOSYYZGNNNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide

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